molecular formula C21H21FN4OS B11482604 1-(4-fluorophenyl)-6-(3-phenylpropyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(4-fluorophenyl)-6-(3-phenylpropyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11482604
M. Wt: 396.5 g/mol
InChI Key: LVKOWVMIBKEQRE-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-6-(3-phenylpropyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a phenylpropyl group, and a thioxo group

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-6-(3-phenylpropyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.

Chemical Reactions Analysis

1-(4-fluorophenyl)-6-(3-phenylpropyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-6-(3-phenylpropyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-6-(3-phenylpropyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(4-fluorophenyl)-6-(3-phenylpropyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties

Properties

Molecular Formula

C21H21FN4OS

Molecular Weight

396.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-6-(3-phenylpropyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C21H21FN4OS/c22-16-8-10-17(11-9-16)26-19-18(20(27)24-21(26)28)13-25(14-23-19)12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,23H,4,7,12-14H2,(H,24,27,28)

InChI Key

LVKOWVMIBKEQRE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CCCC3=CC=CC=C3)N(C(=S)NC2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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